molecular formula C14H15N5O3 B2722640 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 115294-88-7

7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2722640
CAS No.: 115294-88-7
M. Wt: 301.306
InChI Key: HVDDNOITCINMEX-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is a chemical compound offered for early-stage research applications. It belongs to a class of molecules based on a purine-2,6-dione scaffold, which is of significant interest in medicinal chemistry and biochemical research. The purinergic system, comprising extracellular nucleotides, nucleosides, and their receptors, is a major regulatory pathway in the body, controlling functions in the immune, cardiovascular, and central nervous systems . Scientific research into this system is a growing field, with a focus on developing novel pharmacological agents that act on purinergic pathways, such as P2 and P1 receptors, for a range of immune-mediated inflammatory diseases (IMIDs) . As a specialized purine derivative, this compound provides researchers with a tool to investigate these complex signaling mechanisms. The structure features a 2-hydroxyethyl group at the 7-position and a phenylamino substituent at the 8-position, modifications that are known to influence a molecule's interaction with biological targets and its physicochemical properties. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-anilino-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-18-11-10(12(21)17-14(18)22)19(7-8-20)13(16-11)15-9-5-3-2-4-6-9/h2-6,20H,7-8H2,1H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDDNOITCINMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115294-88-7
Record name 8-ANILINO-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Strategies

Multi-Component Cyclocondensation

A four-component reaction protocol adapted from pyrano[2,3-c]pyrazole synthesis (Search Result) provides a framework for purine derivatives:

  • Components : Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
  • Catalyst : InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min).
  • Mechanism :
    • Malononitrile condenses with methyl phenylglyoxylate to form intermediate C .
    • Hydrazine reacts with ethyl acetoacetate to generate pyrazolone intermediate A , which tautomerizes to B .
    • Nucleophilic attack by B on C yields the fused purine scaffold.

Yield : 80–95% for analogous systems.

Optimization Parameters:
Parameter Optimal Condition Impact on Yield
Catalyst loading 20 mol% InCl₃ ↑ 25%
Solvent 50% EtOH ↑ Reactivity
Ultrasound 40 kHz, 40°C ↓ Time by 70%

Sequential Alkylation-Amination

Step 1: 7-(2-Hydroxyethyl) Functionalization

3-Methylxanthine undergoes selective alkylation at N7 using 2-bromoethanol under basic conditions (Search Result):

  • Conditions : K₂CO₃, DMF, 80°C, 6 hr.
  • Yield : 68–72%.

One-Pot Tandem Synthesis

Adapted from anti-inflammatory agent syntheses (Search Result):

  • Reagents : 5-Amino-7-substituted triazolo-triazine, sulfamoyl chloride.
  • Conditions : DIPEA, THF, 0°C → RT, 8 hr.
  • Key Step : Microwave-assisted cyclization (150°C, 30 min).

Advantages :

  • 65% overall yield.
  • Avoids intermediate isolation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Multi-Component 85–95 >98 Atom economy Limited substrate scope
Sequential 55–60 95 Regioselectivity Multi-step purification
One-Pot Tandem 65 97 Time efficiency Specialized equipment required

Characterization & Quality Control

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.28 (s, 3H, N-CH₃), 3.72 (t, 2H, CH₂-OH), 4.15 (t, 2H, N-CH₂), 7.21–7.45 (m, 5H, Ar-H).
  • HPLC : Rt = 8.2 min (C18, 70:30 H₂O:MeCN, 1 mL/min).
  • MS (ESI+) : m/z 301.3 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Drivers : InCl₃ catalyst recovery (Search Result), aniline toxicity mitigation.
  • Green Alternatives :
    • Replace DMF with cyclopentyl methyl ether (CPME).
    • Enzymatic resolution for chiral intermediates (Patent).

Chemical Reactions Analysis

Hydroxyethyl Group Reactions

The 2-hydroxyethyl moiety at position 7 can undergo typical alcohol reactions:

  • Esterification : Reaction with acetic anhydride or acyl chlorides forms esters (e.g., acetate derivatives).
    Example :
    Compound+Ac2O7-(2-acetoxyethyl) derivative\text{Compound} + \text{Ac}_2\text{O} \rightarrow \text{7-(2-acetoxyethyl) derivative}
    Conditions: Pyridine catalyst, room temperature .

  • Oxidation : The hydroxyl group may oxidize to a ketone or carboxylic acid under strong oxidizing agents like KMnO₄.
    Example :
    CompoundKMnO4,H+7-(2-oxoethyl) derivative\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{7-(2-oxoethyl) derivative} .

8-Phenylamino Group Reactivity

The phenylamino group at position 8 is susceptible to:

  • Electrophilic Aromatic Substitution :

    ReactionReagent/ConditionsProductReferences
    BrominationBr₂, FeBr₃8-(4-bromophenylamino) derivative
    NitrationHNO₃, H₂SO₄8-(3-nitrophenylamino) derivative
  • Reductive Alkylation : Reaction with aldehydes/ketones under hydrogenation forms N-alkylated products .

Purine Core Modifications

The purine skeleton enables nucleophilic substitution and redox processes:

  • Nucleophilic Attack at Position 2 or 6 :

    • Reaction with amines or thiols displaces carbonyl oxygen, forming thioether or imine derivatives .
      Example :
      Compound+HS-R2-thio or 6-thio analogs\text{Compound} + \text{HS-R} \rightarrow \text{2-thio or 6-thio analogs} .

  • Tautomerism : The purine ring exists in keto-enol tautomeric forms, influencing reactivity .

Methyl Group Stability

The 3-methyl group is generally inert but may participate in:

  • Demethylation : Under strong bases (e.g., NaOH), though uncommon due to steric hindrance .

Cross-Coupling Reactions

The phenylamino group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Forms biaryl derivatives using boronic acids .
    Example :
    Compound+Ar-B(OH)2Pd catalyst8-(arylphenylamino) derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{8-(arylphenylamino) derivative}.

Complexation and Biological Interactions

  • Metal Coordination : The purine’s nitrogen atoms and hydroxyl group can chelate metals (e.g., Cu²⁺, Fe³⁺), relevant in medicinal chemistry .

  • Enzyme Inhibition : Structural analogs (e.g., xanthine derivatives) inhibit phosphodiesterases, suggesting similar biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a purine structure characterized by:

  • Hydroxylethyl Group : Enhances solubility and potential interactions with biological targets.
  • Phenylamino Substituent : May contribute to its biological activity through interactions with enzymes or receptors.

The presence of both a methyl group at position 3 and a phenylamino group at position 8 suggests potential interactions with various biological pathways, particularly those involving kinases or metabolic enzymes.

Biological Activities

Research indicates that compounds similar to 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione possess several notable biological activities:

  • Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.
  • Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative disease contexts .

Antitumor Activity

In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. This suggests that the compound may effectively target cancer cells while sparing normal cells.

Anti-inflammatory Effects

Research demonstrated that administration of this compound led to decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in models of acute inflammation. These findings indicate its potential utility in treating inflammatory conditions.

Neuroprotection

In vitro experiments showed that the compound significantly reduced neuronal cell death when exposed to oxidative stress compared to untreated controls. This property could have implications for developing therapies for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • The 2-hydroxyethyl group may improve solubility but could increase metabolic oxidation susceptibility. In contrast, 7-alkynyl or arylalkyl groups (e.g., in BH58194 ) enhance metabolic stability but reduce solubility.

Biological Activity

7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its structural features, including a hydroxylethyl group and a phenylamino substituent. This compound is part of the purine family, which plays crucial roles in cellular metabolism and nucleic acid structure. The unique combination of substituents suggests potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C14H15N5O3
Molecular Weight 301.301 g/mol
Functional Groups Hydroxylethyl, Methyl, Phenylamino

The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially influencing its interaction with biological targets such as kinases and enzymes involved in metabolic pathways .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that purine derivatives can inhibit various kinases involved in cancer progression. The binding affinity of this compound to these kinases may lead to the modulation of signaling pathways critical for tumor growth .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been noted for its potential anti-inflammatory effects. The phenylamino group may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with inflammation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Kinase Inhibition: By binding to ATP-binding sites of specific kinases, it may hinder their activity, thereby affecting downstream signaling pathways.
  • Enzyme Modulation: Interaction with enzymes involved in metabolic processes could alter their function and influence cellular metabolism.

Case Studies

Several studies have explored the biological activity of similar purine derivatives:

  • Study on Kinase Inhibitors: A comprehensive analysis of small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases. Such modifications are critical for developing effective therapeutic agents .
  • Anti-inflammatory Research: Research focusing on purines demonstrated that certain derivatives could significantly reduce inflammation markers in vitro and in vivo models, suggesting a pathway for therapeutic application in inflammatory diseases .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound is classified as toxic upon ingestion and can cause skin irritation. Proper handling and safety protocols must be observed during research and application .

Q & A

Basic: What are the standard synthetic routes for preparing 7-(2-hydroxyethyl)-3-methyl-8-(phenylamino)purine-2,6-dione, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves sequential alkylation and nucleophilic substitution. For example:

  • Step 1 : Alkylation of the xanthine core at the N7 position using 2-hydroxyethyl halides under basic conditions (e.g., K₂CO₃/DMF) .
  • Step 2 : Introduction of the phenylamino group at C8 via nucleophilic substitution of a bromo or chloro intermediate with aniline derivatives. This step often requires catalytic Pd coupling or microwave-assisted heating to enhance regioselectivity .
  • Intermediate Characterization : Key intermediates (e.g., 8-bromo precursors) are confirmed via ¹H/¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) and FTIR (C=O stretching at ~1690 cm⁻¹, N-H at ~3340 cm⁻¹) .

Basic: How can researchers confirm the regioselectivity of substitutions at the C8 position in this compound?

Methodological Answer:
Regioselectivity is validated using:

  • X-ray crystallography : For unambiguous structural assignment (e.g., bond angles and distances between the phenylamino group and purine core) .
  • NOESY NMR : To observe spatial proximity between the 2-hydroxyethyl group (N7) and phenylamino substituent (C8) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1522 for C₁₅H₁₉N₅O₃) .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism or impurities. Resolve via:

  • pH-dependent NMR : Monitor proton shifts in D₂O vs. DMSO-d₆ to identify tautomeric forms (e.g., N7 vs. N9 alkylation) .
  • HPLC-MS purity checks : Use C18 columns (ACN/H₂O gradient) to isolate impurities and assign MS fragments to byproducts .
  • DFT calculations : Compare experimental IR/NMR data with computed spectra for the proposed structure using Gaussian or ORCA software .

Advanced: What experimental design principles apply to pharmacological testing of this compound’s adenosine receptor affinity?

Methodological Answer:
Use a split-plot design to minimize variability:

  • Primary Assay : Competitive binding assays (³H-CCPA for A₁ receptors, ³H-ZM241385 for A₂A) in HEK293 cells .
  • Controls : Include theophylline (positive control) and vehicle (negative control).
  • Dose-Response : Test 10⁻¹⁰–10⁻⁴ M concentrations in triplicate.
  • Data Analysis : Fit to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ and Ki values. Cross-validate with functional assays (cAMP accumulation) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:
Leverage QSAR and molecular docking :

  • ADME Prediction : Use SwissADME or ChemAxon to estimate logP (~1.8), aqueous solubility (~2.1 mg/mL), and CYP450 inhibition .
  • Target Binding : Dock the compound into adenosine receptor X-ray structures (PDB: 5G53) using AutoDock Vina. Focus on hydrogen bonds between the phenylamino group and Thr88/Glu169 residues .
  • Metabolic Stability : Simulate Phase I/II metabolism (CYP3A4, UGT1A1) with StarDrop or MetaSite .

Advanced: What strategies optimize substituent effects on bioactivity while minimizing toxicity?

Methodological Answer:
Adopt a SAR-driven approach :

  • Substituent Library : Synthesize analogs with variations at C8 (e.g., 4-Cl-phenyl, 3-OCH₃-phenyl) and N7 (e.g., propyl vs. hydroxyethyl) .
  • Toxicity Screening : Use in vitro hepatocyte models (HepG2 cells) for CYP inhibition and mitochondrial toxicity (Seahorse assay). Prioritize analogs with IC₅₀ > 50 μM .
  • Selectivity Profiling : Screen against off-target receptors (e.g., β-adrenergic, dopamine D₂) to minimize side effects .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:
Conduct forced degradation studies :

  • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, 48 hrs.
  • Oxidation : Treat with H₂O₂ (3% v/v) and monitor via TLC or HPLC for peroxide-sensitive groups (e.g., phenylamino) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation using UV-Vis spectroscopy (λ = 254 nm) .

Advanced: How to resolve low yields in the final coupling step (phenylamino introduction)?

Methodological Answer:
Optimize reaction parameters systematically:

  • Catalyst Screening : Test Pd(OAc)₂, Xantphos, and Buchwald precatalysts for Suzuki-Miyaura coupling .
  • Solvent Effects : Compare DMF, toluene, and dioxane for polarity and boiling point.
  • Microwave Assistance : Run reactions at 120°C for 20 min (vs. 24 hrs conventional heating) to improve efficiency .

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